molecular formula C14H22ClNO B4959850 N-butyl-4-(3-chlorophenoxy)butan-1-amine

N-butyl-4-(3-chlorophenoxy)butan-1-amine

Cat. No.: B4959850
M. Wt: 255.78 g/mol
InChI Key: NFHXQKXHVBEILY-UHFFFAOYSA-N
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Description

N-butyl-4-(3-chlorophenoxy)butan-1-amine is a chemical compound of interest in medicinal chemistry and chemical biology research. While direct literature on this specific molecule is emerging, its structural features are commonly investigated in the development of targeted protein degraders, such as Molecular Glue Degraders (MGDs) and Proteolysis-Targeting Chimeras (PROTACs) . These compounds represent a transformative approach in therapeutic discovery by hijacking the cell's own proteasome system to degrade disease-causing proteins . Compounds with a phenoxy-alkyl-amine backbone have been utilized as synthetic intermediates in advanced peptide synthesis methodologies . The structural motif of a halogenated phenoxy group linked to an aliphatic amine is frequently explored for its potential to induce protein-protein interactions or serve as a linker in bifunctional molecules . Researchers are investigating such scaffolds to target previously "undruggable" proteins, including certain transcription factors . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-butyl-4-(3-chlorophenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-2-3-9-16-10-4-5-11-17-14-8-6-7-13(15)12-14/h6-8,12,16H,2-5,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHXQKXHVBEILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(3-chlorophenoxy)butan-1-amine typically involves the reaction of 3-chlorophenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Step 1: 3-chlorophenol is reacted with butylamine in the presence of a catalyst.

    Step 2: The reaction mixture is heated to promote the formation of the desired product.

    Step 3: The product is purified using techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(3-chlorophenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

N-butyl-4-(3-chlorophenoxy)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-butyl-4-(3-chlorophenoxy)butan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-butyl-4-(3-chlorophenoxy)butan-1-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents (Phenoxy Group) Molecular Weight (g/mol) Boiling Point (°C) Key Properties/Applications
This compound Not provided C₁₄H₂₀ClNO 3-chlorophenyl ~253.8 (calculated) Not reported Hypothesized medicinal use
N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine 5526-48-7 C₁₇H₂₇NO 2-isopropylphenyl ~261.4 Not reported Research chemical
N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine 5527-74-2 C₁₇H₂₉NO 4-isopropylphenyl 263.418 366.9 Patent applications
N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine 418787-06-1 C₁₈H₃₁NO 4-tert-butylphenyl ~277.5 Not reported High steric hindrance
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine Not provided C₁₆H₂₅NO 2,4-dimethylphenyl ~247.4 Not reported Industrial applications

Key Comparisons

Substituent Effects on Reactivity and Polarity Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenyl group in the target compound enhances polarity and may improve solubility in polar solvents compared to alkyl-substituted analogs (e.g., 2-isopropylphenyl in CAS 5526-48-7 or 4-tert-butylphenyl in CAS 418787-06-1) . In contrast, the smaller 3-chlorophenyl group may enhance bioavailability .

Physicochemical Properties Boiling Point: N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine (CAS 5527-74-2) has a high boiling point (366.9°C), likely due to increased van der Waals forces from the branched isopropyl group. The target compound’s boiling point is expected to be lower due to reduced alkyl chain length and the presence of chlorine . Density: The density of CAS 5527-74-2 (0.915 g/cm³) suggests moderate lipophilicity, which may be comparable to the target compound given structural similarities .

Analogous methods may apply to this compound .

Similar precautions are advisable for the target compound .

Industrial Use: N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine is designated for industrial applications, highlighting the role of substituent patterns in determining utility .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The 3-chlorophenyl group may enhance binding to aromatic receptors or enzymes compared to alkyl-substituted analogs, as seen in studies on hybrid molecules like N-(3-chlorophenethyl)-4-nitrobenzamide ().
  • Thermal Stability : Higher boiling points in alkyl-substituted derivatives (e.g., CAS 5527-74-2) suggest greater thermal stability, whereas the target compound’s chlorine substituent may favor reactivity in synthetic pathways .
  • Toxicity Profile : While specific data for the target compound are lacking, structural analogs with chlorinated aromatic rings (e.g., ) often exhibit higher toxicity than alkylated variants, necessitating rigorous safety evaluations .

Q & A

Q. What are the key synthetic pathways for N-butyl-4-(3-chlorophenoxy)butan-1-amine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution between 4-(3-chlorophenoxy)butan-1-ol and butylamine. Catalysts like acid or base (e.g., HCl or NaH) are used to enhance reaction efficiency. Temperature control (60–100°C) and reaction time (12–24 hours) are critical to minimize side reactions such as over-alkylation or hydrolysis. Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic methods are employed to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity by identifying peaks for the butyl chain (δ 0.8–1.5 ppm), amine protons (δ 1.5–2.5 ppm), and aromatic protons from the 3-chlorophenoxy group (δ 6.8–7.4 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]+^+ at m/z ~256.1) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Bands at ~3300 cm1^{-1} (N-H stretch) and ~1240 cm1^{-1} (C-O-C ether linkage) are diagnostic .

Q. What preliminary biological activities have been reported for this compound?

While direct data on This compound is limited, structurally similar amines exhibit serotonin-norepinephrine reuptake inhibition, suggesting potential neuropharmacological applications. Initial assays might focus on receptor binding (e.g., 5-HT or dopamine receptors) using radioligand displacement studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing impurities?

Yield optimization requires:

  • Catalyst Screening : Test acidic (e.g., p-toluenesulfonic acid) vs. basic (e.g., K2_2CO3_3) conditions to favor amine alkylation over side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity.
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at peak product formation.
    Impurities like unreacted butylamine or diastereomers can be mitigated via gradient elution during purification .

Q. How should contradictions in reported biological activity data be resolved?

Discrepancies may arise from:

  • Structural Variants : Subtle differences in substituents (e.g., 3-chloro vs. 4-chloro isomers) drastically alter receptor affinity. Validate compound identity via NMR and X-ray crystallography.
  • Purity Issues : HPLC purity ≥98% is essential; trace solvents or by-products (e.g., oxidation products) may confound assays.
  • Assay Conditions : Standardize protocols (e.g., cell lines, buffer pH) to ensure reproducibility .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to serotonin transporters (SERT) or cytochrome P450 enzymes. Focus on hydrogen bonding between the amine group and Asp98 (SERT) or hydrophobic interactions with the chlorophenoxy moiety.
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues for mutagenesis studies .

Q. What are the potential pitfalls in scaling up synthesis for preclinical studies?

  • Exothermic Reactions : Control heat dissipation to prevent runaway reactions.
  • Solvent Recovery : Implement distillation systems for cost-effective DMF reuse.
  • Regulatory Compliance : Ensure compliance with ICH guidelines for impurity profiling (e.g., genotoxic nitrosamines) .

Q. How does the 3-chlorophenoxy group influence physicochemical properties compared to other substituents?

  • Lipophilicity : The 3-chloro group increases logP (~2.8) vs. non-halogenated analogs, enhancing blood-brain barrier permeability.
  • Electron Effects : The electron-withdrawing Cl atom stabilizes the phenoxy ether linkage, reducing hydrolysis susceptibility. Compare with 4-chloro analogs to assess positional effects on reactivity .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core Modifications : Synthesize analogs with varied alkyl chain lengths (e.g., propyl vs. pentyl) or substituents (e.g., 3-F, 3-Br).
  • Biological Testing : Use standardized assays (e.g., cAMP accumulation for GPCR activity) to correlate structural changes with potency.
  • Statistical Analysis : Apply multivariate regression to identify critical descriptors (e.g., Hammett σ for electronic effects) .

Q. What analytical workflows ensure batch-to-batch consistency in preclinical samples?

  • QC Protocols : Implement USP guidelines for identity (NMR), purity (HPLC ≥98%), and potency (dose-response curves).
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

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